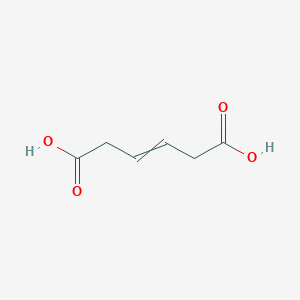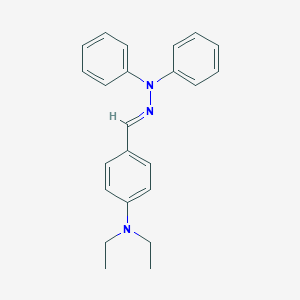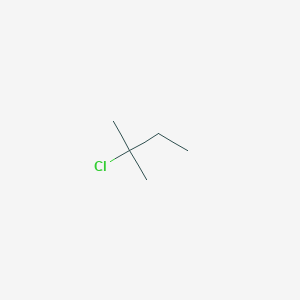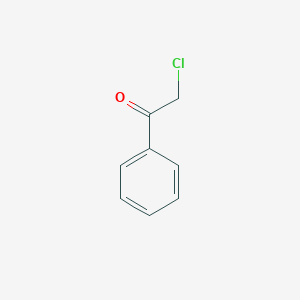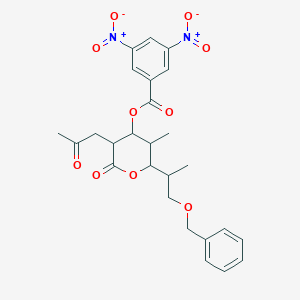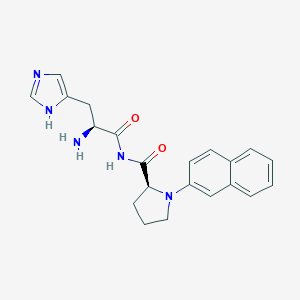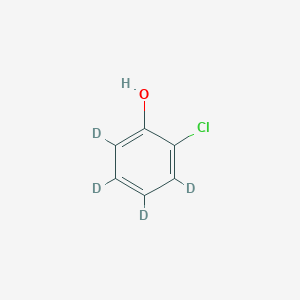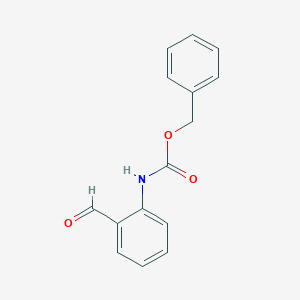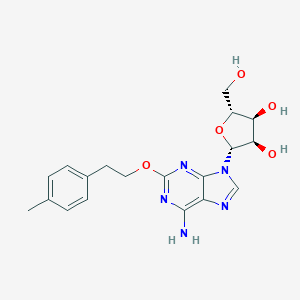
2-(2-(4-Methylphenyl)ethoxy)adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(4-Methylphenyl)ethoxy)adenosine, also known as MPEA, is a chemical compound that belongs to the family of adenosine analogs. It is a potent and selective adenosine A2A receptor agonist, which means that it can activate the adenosine A2A receptor in the body. The adenosine A2A receptor is a G protein-coupled receptor that is widely distributed in the brain and other organs. It plays an important role in regulating various physiological processes, including neurotransmission, inflammation, and immune function. In recent years, MPEA has attracted attention from researchers due to its potential applications in scientific research.
作用机制
2-(2-(4-Methylphenyl)ethoxy)adenosine works by activating the adenosine A2A receptor in the body. When it binds to the receptor, it triggers a cascade of intracellular signaling events that ultimately lead to various physiological effects. The precise mechanism of action of 2-(2-(4-Methylphenyl)ethoxy)adenosine is still not fully understood, but it is thought to involve the modulation of various neurotransmitters and other signaling molecules in the brain and other organs.
Biochemical and Physiological Effects
2-(2-(4-Methylphenyl)ethoxy)adenosine has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects. It has also been shown to reduce inflammation and oxidative stress in various tissues, which may contribute to its anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-(4-Methylphenyl)ethoxy)adenosine in lab experiments is its potency and selectivity for the adenosine A2A receptor. This allows researchers to study the specific effects of adenosine A2A receptor activation without interference from other receptors. However, one limitation of using 2-(2-(4-Methylphenyl)ethoxy)adenosine is its relatively short half-life in the body, which may require frequent dosing in some experiments.
未来方向
There are several potential future directions for research on 2-(2-(4-Methylphenyl)ethoxy)adenosine. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as a tool for studying the role of adenosine A2A receptors in various physiological processes. Finally, there is also potential for developing new analogs of 2-(2-(4-Methylphenyl)ethoxy)adenosine with improved pharmacological properties and therapeutic potential.
合成方法
2-(2-(4-Methylphenyl)ethoxy)adenosine can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-chloroadenosine with 4-methylphenethylamine in the presence of a base such as potassium carbonate. The reaction yields 2-(2-(4-Methylphenyl)ethoxy)adenosine as the product, which can be purified using various techniques such as column chromatography.
科学研究应用
2-(2-(4-Methylphenyl)ethoxy)adenosine has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and other neurodegenerative disorders. It has also been shown to enhance cognitive function and memory in animal models of Alzheimer's disease. In addition, 2-(2-(4-Methylphenyl)ethoxy)adenosine has been used to study the role of adenosine A2A receptors in various physiological processes such as sleep, pain, and inflammation.
属性
CAS 编号 |
131865-94-6 |
|---|---|
产品名称 |
2-(2-(4-Methylphenyl)ethoxy)adenosine |
分子式 |
C19H23N5O5 |
分子量 |
401.4 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-[6-amino-2-[2-(4-methylphenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C19H23N5O5/c1-10-2-4-11(5-3-10)6-7-28-19-22-16(20)13-17(23-19)24(9-21-13)18-15(27)14(26)12(8-25)29-18/h2-5,9,12,14-15,18,25-27H,6-8H2,1H3,(H2,20,22,23)/t12-,14-,15-,18-/m1/s1 |
InChI 键 |
SRWUHMQKNPGXOP-SCFUHWHPSA-N |
手性 SMILES |
CC1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
SMILES |
CC1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
规范 SMILES |
CC1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
其他 CAS 编号 |
131865-94-6 |
同义词 |
2-(2-(4-methylphenyl)ethoxy)adenosine 2-(2-(p-methylphenyl)ethoxy)adenosine SHA 118 SHA-118 WRC 0090 WRC-0090 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



